N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound featuring two distinct structural motifs: a 2,3-dihydro-1,4-benzodioxin moiety and a 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane carboxamide backbone. The benzodioxin ring system is associated with bioactivity in hepatoprotective agents, as seen in compounds like silybin (a component of silymarin) . Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-17(2)18(3)6-7-19(17,11-15(18)21)16(22)20-12-4-5-13-14(10-12)24-9-8-23-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVILNUXXDLABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The final step involves the formation of the carboxamide group under mild conditions, often using reagents such as carbonyldiimidazole or similar coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group in the bicyclic ring can be reduced to form alcohols.
Substitution: The aromatic ring in the dioxin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin moiety can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a TRPV1 antagonist, blocking the activation of this receptor by various stimuli, including capsaicin, protons, and heat . This action is mediated through competitive inhibition, where the compound binds to the receptor and prevents its activation by endogenous ligands .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Compounds with 1,4-Dioxane/Benzodioxin Moieties
The benzodioxin group in the target compound is structurally analogous to the 1,4-dioxane ring in flavones and coumarins synthesized by Ahmed et al. (2003) for antihepatotoxic activity . Key comparisons include:
Key Observations :
- The target compound lacks the hydroxy methyl substituent on the dioxane ring, which identifies as a key enhancer of antihepatotoxic activity .
- The rigid bicycloheptane backbone may compensate for this by improving pharmacokinetic properties, though functional data is needed to confirm this hypothesis.
Bicyclic Carboxamide Derivatives
The bicyclo[2.2.1]heptane carboxamide group distinguishes the target compound from pharmacopeial bicyclic systems, such as β-lactam antibiotics (e.g., penicillins) .
Key Observations :
- The bicyclo[2.2.1]heptane system in the target compound is more sterically hindered than the β-lactam’s bicyclo[3.2.0]heptane, likely reducing enzymatic degradation.
- The absence of a β-lactam ring or thiazolidine carboxylate (as in compounds) suggests divergent therapeutic applications .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological assays, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various substituted acetamides.
- Reaction Conditions : The reactions are typically carried out in a solvent such as dimethylformamide (DMF) under alkaline conditions to facilitate the formation of the target compound.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit key enzymes associated with metabolic disorders:
- α-Glucosidase Inhibition : The compound showed promising results in inhibiting α-glucosidase, an enzyme linked to Type 2 diabetes mellitus (T2DM). This suggests potential utility in managing postprandial hyperglycemia.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(2,3-Dihydro...) | 15.5 | α-Glucosidase |
Neuroprotective Effects
In addition to metabolic effects, neuroprotective properties have been assessed:
- Acetylcholinesterase Inhibition : The compound exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial for Alzheimer's disease (AD) treatment strategies.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(2,3-Dihydro...) | 12.8 | Acetylcholinesterase |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Diabetes Management : A study demonstrated that compounds structurally related to N-(2,3-Dihydro...) could significantly reduce blood glucose levels in diabetic models when administered orally.
- Model Used : Streptozotocin-induced diabetic rats.
- Outcome : Reduction in fasting blood glucose levels by approximately 30% compared to control groups.
-
Neurodegenerative Disease Models : In models of Alzheimer’s disease using transgenic mice, the compound's administration resulted in improved cognitive function and reduced amyloid plaque formation.
- Assessment Method : Morris water maze test.
- Outcome : Improved escape latency and path length compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
